beta-Neoendorphin

Opioid pharmacology GPCR functional assay Peptide potency comparison

β-Neoendorphin (β-NEP) is uniquely positioned among prodynorphin-derived opioid peptides for studies requiring mixed KOR/MOR engagement. Unlike highly selective KOR agonists (alpha-neoendorphin, dynorphin A), β-NEP exhibits dual mu/kappa receptor pharmacology confirmed by naloxone Ke profiling. Requires ACE inhibitor (captopril/MK422) supplementation in functional assays—a metabolic liability absent in alpha-neoendorphin. Demonstrates picomolar keratinocyte migration activity (max 100 pM) via MAPK/Erk1/2, independent of proliferation—prioritize for wound healing research. For hippocampal studies, apply at 5–10× lower concentration than alpha-neoendorphin; striatal preparations require ~30× lower dosing. Procure with appropriate peptidase inhibitor cocktails.

Molecular Formula C54H77N13O12
Molecular Weight 1100.3 g/mol
CAS No. 77739-21-0
Cat. No. B1582869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Neoendorphin
CAS77739-21-0
Synonymseta-neo-endorphin
big leu-enkephalin
Molecular FormulaC54H77N13O12
Molecular Weight1100.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C54H77N13O12/c1-32(2)26-41(65-51(76)42(28-33-10-4-3-5-11-33)62-46(71)31-60-45(70)30-61-47(72)38(56)27-34-15-19-36(68)20-16-34)50(75)64-40(13-8-24-59-54(57)58)48(73)63-39(12-6-7-23-55)49(74)66-43(29-35-17-21-37(69)22-18-35)52(77)67-25-9-14-44(67)53(78)79/h3-5,10-11,15-22,32,38-44,68-69H,6-9,12-14,23-31,55-56H2,1-2H3,(H,60,70)(H,61,72)(H,62,71)(H,63,73)(H,64,75)(H,65,76)(H,66,74)(H,78,79)(H4,57,58,59)/t38-,39-,40-,41-,42-,43-,44-/m0/s1
InChIKeyRTXIYIQLESPXIV-VLOLPVCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Neoendorphin (CAS 77739-21-0) Procurement Guide: Prodynorphin-Derived Kappa-Preferring Opioid Peptide


Beta-Neoendorphin (β-NEP, CAS 77739-21-0) is an endogenous nonapeptide opioid derived from proteolytic processing of the prodynorphin (proenkephalin B) precursor protein, belonging to the dynorphin/neoendorphin family of opioid peptides [1]. It shares the N-terminal Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu) with additional C-terminal residues (Arg-Lys-Tyr-Pro) that confer its distinct pharmacological profile [2]. β-NEP exhibits preferential binding to kappa opioid receptors (KOR) while also demonstrating measurable affinity at mu (MOR) and delta (DOR) receptors, classifying it as a KOR-preferring agonist with mixed receptor engagement properties [1][3].

Why Beta-Neoendorphin Cannot Be Interchanged with Alpha-Neoendorphin or Dynorphin A: Evidence-Based Procurement Rationale


Prodynorphin-derived opioid peptides—including beta-neoendorphin, alpha-neoendorphin, dynorphin A, dynorphin B, and dynorphin A(1-8)—exhibit profoundly divergent pharmacological profiles despite sharing the same precursor protein and overlapping N-terminal sequences [1]. Critical differences in receptor selectivity, functional potency, tissue distribution, and enzymatic processing susceptibility render these peptides non-interchangeable in experimental and industrial applications. Specifically, beta-neoendorphin demonstrates a dual kappa/mu receptor interaction pattern distinct from the high-selectivity kappa agonism of dynorphin A and alpha-neoendorphin [2]. Furthermore, brain regional concentrations of beta-neoendorphin can be 3- to 30-fold lower than alpha-neoendorphin, reflecting region-specific post-translational processing mechanisms [3]. These documented differences preclude generic substitution and necessitate compound-specific procurement decisions based on the intended application context.

Beta-Neoendorphin Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Functional Potency Differentiation: Beta-Neoendorphin Exhibits ~200-Fold Lower Potency Than Dynorphin A in GPI Assay

In the guinea-pig ileum myenteric plexus-longitudinal muscle preparation, beta-neoendorphin demonstrated approximately 200-fold lower functional potency compared to dynorphin A, classifying it in the lowest potency tier among prodynorphin-derived peptides [1]. In contrast, alpha-neoendorphin and dynorphin B exhibited intermediate potency, being only 10- to 20-fold less potent than dynorphin A [1]. This stark potency gradient has direct implications for experimental dosing strategies and assay sensitivity requirements.

Opioid pharmacology GPCR functional assay Peptide potency comparison

Receptor Selectivity Profile: Beta-Neoendorphin Displays Dual Kappa/Mu Interaction vs. High-Selectivity Kappa Agonism of Comparators

Naloxone Ke value analysis in the guinea-pig ileum preparation revealed that beta-neoendorphin exhibits a receptor interaction profile intermediate between the selective kappa agonist dynorphin A and the mu agonist normorphine, indicating dual kappa/mu receptor engagement [1]. In contrast, dynorphin A, dynorphin-32, dynorphin B, and alpha-neoendorphin displayed Ke values identical to dynorphin A, confirming their highly selective kappa receptor agonism [1]. The intermediate Ke value of beta-neoendorphin persisted even in the presence of peptidase inhibitors, ruling out degradation artifacts as the cause of this distinct profile [1].

Receptor pharmacology Opioid selectivity Naloxone antagonism

Brain Regional Distribution: Beta-Neoendorphin Concentrations Are 3- to 30-Fold Lower Than Alpha-Neoendorphin, Demonstrating Region-Specific Processing

Radioimmunoassay quantification across rat brain regions revealed striking differences in the molar ratio of alpha-neoendorphin to beta-neoendorphin [1][2]. In the striatum, alpha-neoendorphin concentrations exceeded beta-neoendorphin concentrations by approximately 30-fold [1]. Across all other brain regions examined, alpha-neoendorphin was present at 3- to 20-fold higher concentrations than beta-neoendorphin [1]. Exceptions included the hypothalamus and posterior pituitary, where beta-neoendorphin levels approached those of alpha-neoendorphin [1].

Neurochemistry Peptide quantification Regional distribution

Hippocampal Content and Release: Beta-Neoendorphin Is 5- to 10-Fold Less Abundant Than Alpha-Neoendorphin and Dynorphin B

In rat hippocampus extracts analyzed by radioimmunoassay following C18-HPLC resolution, beta-neoendorphin content was 1/5th to 1/10th the concentration of alpha-neoendorphin, dynorphin B, and dynorphin A(1-8) [1]. The stimulated release rates of these peptides from hippocampal slices mirrored their tissue content, with beta-neoendorphin release rates ranking lower than alpha-neoendorphin and dynorphin B [1]. This quantitative difference in both content and release supports distinct neurotransmitter roles for these structurally related peptides.

Hippocampal neurochemistry Opioid peptide release Neurotransmission

Differential Enzymatic Processing: Beta-Neoendorphin Is a Substrate for Angiotensin-Converting Enzyme Whereas Alpha-Neoendorphin Is Not

Fractionation of Triton-solubilized rat brain membranes on DEAE-cellulose resolved two distinct peptidases that hydrolyze beta-neoendorphin [1]. The first enzyme was identified as angiotensin-converting enzyme (ACE) based on inhibition by MK422 and captopril, reaction product analysis, and comparison to authentic ACE [1]. In contrast, alpha-neoendorphin hydrolysis by angiotensin-converting enzyme could not be detected under identical conditions [1]. The second enzyme hydrolyzing beta-neoendorphin was identified as the enkephalin-degrading aminopeptidase [1].

Peptide metabolism Enzymatic degradation Angiotensin-converting enzyme

Wound Healing Application: Beta-Neoendorphin Accelerates Keratinocyte Migration via MAPK/Erk1/2 Pathway with EC50 of 100 pM

In human keratinocyte wound healing assays, beta-neoendorphin (β-NEP) accelerated wound repair through activation of the MAPK/Erk1/2 signaling pathway, with maximal effects observed at 100 pM [1]. The wound healing effect was primarily mediated through accelerated keratinocyte migration without affecting cell proliferation [1]. This application represents a distinct functional domain for beta-neoendorphin that differs from the analgesic and central nervous system applications of other prodynorphin-derived peptides.

Wound healing Keratinocyte migration MAPK/Erk1/2 signaling

Optimal Application Scenarios for Beta-Neoendorphin Based on Quantitative Differentiation Evidence


Dual Kappa/Mu Opioid Receptor Pharmacology Studies Requiring Mixed-Receptor Engagement

Select beta-neoendorphin for studies investigating mixed KOR/MOR signaling pathways or dual-receptor pharmacology. Unlike the highly selective KOR agonists alpha-neoendorphin and dynorphin A, beta-neoendorphin exhibits a naloxone Ke profile intermediate between selective kappa and mu agonists, confirming engagement of both receptor populations [1]. This property makes beta-neoendorphin uniquely suited for research on biased agonism, receptor crosstalk, or endogenous opioid tone modulation where mixed receptor activation is physiologically relevant.

Region-Specific Endogenous Opioid Modeling in Brain Slice Electrophysiology

For studies modeling endogenous opioid signaling in specific brain regions, beta-neoendorphin concentrations must be calibrated to reflect region-specific abundance. In hippocampal slice preparations, beta-neoendorphin should be applied at 5- to 10-fold lower concentrations than alpha-neoendorphin to accurately model endogenous tone [1]. In striatal preparations, beta-neoendorphin concentrations should be approximately 30-fold lower than alpha-neoendorphin concentrations [2]. Procurement specifications should include appropriate peptide quantities for these region-specific dosing requirements.

In Vitro Assays Requiring ACE-Inclusive Peptidase Inhibitor Cocktails

For in vitro functional assays, receptor binding studies, or tissue bath experiments, beta-neoendorphin requires inclusion of angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril, MK422) in addition to standard aminopeptidase inhibitors [1]. This metabolic liability is unique to beta-neoendorphin among the neoendorphin peptides, as alpha-neoendorphin is not detectably hydrolyzed by ACE [1]. Failure to include ACE inhibitors in beta-neoendorphin experiments may result in rapid peptide degradation and underestimation of functional potency. Procurement of beta-neoendorphin should be accompanied by appropriate peptidase inhibitor cocktails.

Dermatological Research: Keratinocyte Migration and Wound Healing Assays

Beta-neoendorphin demonstrates a peripheral, non-analgesic function in accelerating keratinocyte migration via MAPK/Erk1/2 pathway activation at picomolar concentrations (maximal effect at 100 pM) [1]. For wound healing research, tissue engineering, or dermatological therapeutic development applications, beta-neoendorphin should be prioritized over other prodynorphin-derived peptides due to this documented peripheral activity. The migration-enhancing effect is independent of cell proliferation, indicating a specific mechanism suitable for targeted wound repair strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Neoendorphin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.